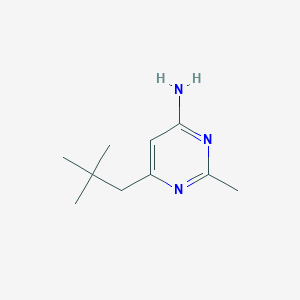
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2,2-dimethylpropyl group at the 6-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert
Actividad Biológica
6-(2,2-Dimethylpropyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleotides, which positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and molecular biology.
The molecular formula of this compound is C₁₁H₁₈N₄. Its structure includes a pyrimidine ring substituted with a bulky dimethylpropyl group and an amino group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcriptional activity and cell cycle progression. Inhibition of CDK9 can lead to reduced proliferation of cancer cells and increased apoptosis, making this compound a potential anticancer agent .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound showed significant cytotoxicity against breast carcinoma cells (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- CDK9 Inhibition : Research has demonstrated that this compound selectively inhibits CDK9 among other kinases, leading to decreased expression of anti-apoptotic proteins such as Mcl-1. This mechanism suggests its potential utility in treating hyper-proliferative diseases like cancer .
- Antimicrobial Properties : The compound was evaluated for its antimicrobial efficacy against several pathogens. Results indicated that it possesses broad-spectrum activity, comparable or superior to existing antimicrobial agents .
Research Findings
Recent studies have further elucidated the biological profile of this compound:
- In vitro Studies : Various assays have confirmed its ability to inhibit cell growth across multiple cancer cell lines while maintaining selective toxicity towards malignant cells over normal cells.
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups receiving no treatment or standard therapies .
Propiedades
IUPAC Name |
6-(2,2-dimethylpropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-12-8(5-9(11)13-7)6-10(2,3)4/h5H,6H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHRVXDBMANLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















